molecular formula C18H15F3N2O2 B8602486 4-Methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-aminoquinoline

4-Methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-aminoquinoline

Cat. No. B8602486
M. Wt: 348.3 g/mol
InChI Key: VHTVXLKBJUEUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431807

Procedure details

A solution of 4-methyl-5-(3-trifluoromethylphenoxy) -6-methoxy-8-nitroquinoline (VI, 5.9 g, 15.6 mmol) in ethanol-dioxane (4:3, v/v, 350 mL) containing wet Raney nickel (ca. 4 g) was reduced at 45 psig for 11/4 hour. The catalyst was filtered and the filtrate was concentrated to dryness. The residual solid was crystallized from ligroin (bp 60°-80°) to afford 4.1 g (76%) of the title compound mp 113°-115°. A sample recrystallized once again gave an analytical sample, mp 116°-117°.
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanol-dioxane
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:25]([O-])=O)[CH:8]=[C:9]([O:23][CH3:24])[C:10]=2[O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=2)[N:5]=[CH:4][CH:3]=1>[Ni]>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([NH2:25])[CH:8]=[C:9]([O:23][CH3:24])[C:10]=2[O:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=2)[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
CC1=CC=NC2=C(C=C(C(=C12)OC1=CC(=CC=C1)C(F)(F)F)OC)[N+](=O)[O-]
Name
ethanol-dioxane
Quantity
350 mL
Type
solvent
Smiles
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 hour
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residual solid was crystallized from ligroin (bp 60°-80°)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=NC2=C(C=C(C(=C12)OC1=CC(=CC=C1)C(F)(F)F)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.